2-benzylsulfanyl-N-(2-phenylethyl)benzamide
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Overview
Description
2-benzylsulfanyl-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C22H21NOS It is characterized by the presence of a benzylsulfanyl group attached to a benzamide structure, with an additional phenylethyl group
Preparation Methods
The synthesis of 2-benzylsulfanyl-N-(2-phenylethyl)benzamide typically involves a multi-step process. One common method includes the reaction of benzyl mercaptan with a benzoyl chloride derivative in the presence of a base to form the benzylsulfanyl intermediate. This intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-benzylsulfanyl-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.
Scientific Research Applications
2-benzylsulfanyl-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzamide structure may interact with receptors or enzymes involved in cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-benzylsulfanyl-N-(2-phenylethyl)benzamide can be compared with other similar compounds such as:
2-benzylsulfonyl-N-(2-phenylethyl)benzamide: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
N-(2-phenylethyl)-2-(phenylmethyl)benzamide: Lacks the sulfanyl group, which may result in different interactions with biological targets.
2-benzylthio-N-(2-phenylethyl)benzamide: Similar structure but with a thioether linkage, which can affect its chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-16-15-18-9-3-1-4-10-18)20-13-7-8-14-21(20)25-17-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYLOVKOVMKWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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